molecular formula C10H16N2O5 B1329944 5,6-Dihydrothymidine CAS No. 5627-00-9

5,6-Dihydrothymidine

Cat. No.: B1329944
CAS No.: 5627-00-9
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-UNYLCCJPSA-N
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Description

5,6-Dihydrothymidine: is a pyrimidine 2’-deoxyribonucleoside that contains dihydrothymine as its nucleobase. It is a derivative of thymidine, formed during gamma-irradiation. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of radiation-induced damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dihydrothymidine can be synthesized through the gamma-irradiation of thymidine in anoxic conditions. This process involves the reduction of the 5,6-double bond in thymidine, resulting in the formation of this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,6-dihydrothymidine involves its formation through the reduction of thymidine under gamma-irradiation. The compound can undergo further oxidation to form various products, such as 5-hydroxy-5,6-dihydrothymidine. These reactions are significant in the study of DNA damage and repair mechanisms, as they provide insights into the molecular targets and pathways involved in radiation-induced damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formation under gamma-irradiation and its role in studying radiation-induced DNA damage. Unlike its parent compound thymidine, this compound provides specific insights into the effects of radiation and the resulting DNA repair mechanisms .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYHMSUYKIMUAL-UNYLCCJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315299
Record name 5,6-Dihydrothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5627-00-9
Record name 5,6-Dihydrothymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5627-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydrothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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